molecular formula C13H16ClN3OS B5692969 N'-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide

N'-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide

Cat. No.: B5692969
M. Wt: 297.80 g/mol
InChI Key: DESOZWQWANJSHU-OQLLNIDSSA-N
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Description

N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide is a chemical compound with the molecular formula C13H16ClN3OS It is characterized by the presence of a chlorophenyl group, a thiomorpholine ring, and an acetohydrazide moiety

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-12-3-1-2-11(8-12)9-15-16-13(18)10-17-4-6-19-7-5-17/h1-3,8-9H,4-7,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOZWQWANJSHU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-thiomorpholinyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide
  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide
  • N’-[(E)-(3-Methylphenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide

These compounds share structural similarities but differ in the position or nature of substituents on the phenyl ring. The uniqueness of N’-[(E)-(3-Chlorophenyl)methylidene]-2-(4-thiomorpholinyl)acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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